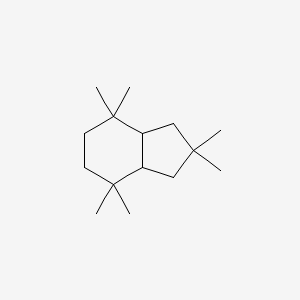
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- is a chemical compound with the molecular formula C15H28 and a molecular weight of 208.3828 g/mol It is a derivative of indene, characterized by the presence of multiple methyl groups and a trans-configuration
Preparation Methods
The synthesis of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves several steps. One common method includes the hydrogenation of 1H-indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Scientific Research Applications
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- can be compared with other similar compounds, such as:
1H-Indene, octahydro-, cis-: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan: Another related compound with a similar core structure but fewer methyl groups.
Bicyclo[4.3.0]nonane: A structurally related compound with different substituents and ring configurations.
Properties
CAS No. |
54832-83-6 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
2,2,4,4,7,7-hexamethyl-1,3,3a,5,6,7a-hexahydroindene |
InChI |
InChI=1S/C15H28/c1-13(2)9-11-12(10-13)15(5,6)8-7-14(11,3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
RKCBUJRCTQZATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2C1CC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


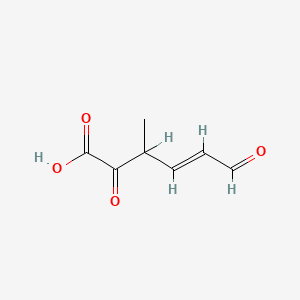
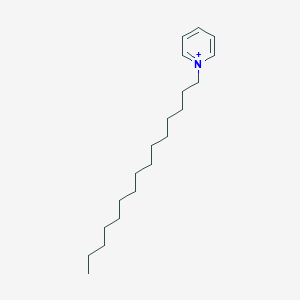
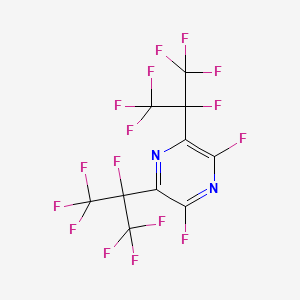
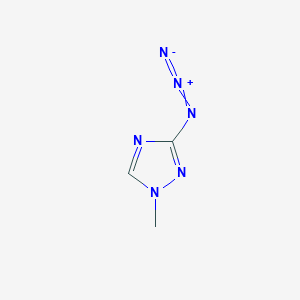
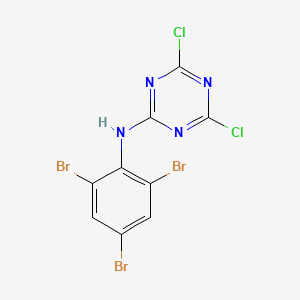


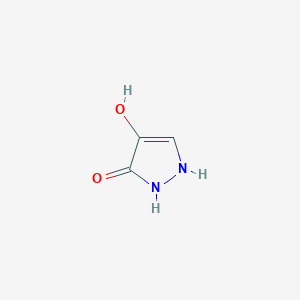

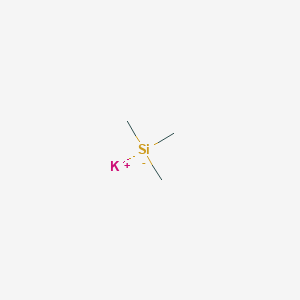
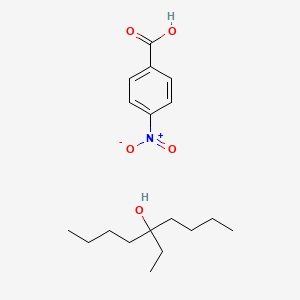
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)
